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4-bromo-1,2-thiazol-5-amine

Cat. No.: B6149349
CAS No.: 1533529-90-6
M. Wt: 179
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Description

Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in organic synthesis and chemical research. Its unique structural and electronic properties make it a versatile scaffold for the development of a wide array of functional molecules. Thiazole derivatives are integral components in many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. For instance, the thiazole ring is a key feature in the antibiotic cefdinir (B1668824) and the vitamin thiamine (B1217682) (Vitamin B1). wikipedia.orgwikipedia.org

In the realm of chemical synthesis, thiazoles serve as important intermediates for constructing more complex molecular architectures. chemscene.com The presence of multiple reaction sites on the thiazole ring allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and materials science applications. nih.gov The development of novel synthetic methodologies for the preparation and functionalization of thiazoles continues to be an active area of research, highlighting the enduring importance of this heterocyclic system. acs.org

Overview of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are highly valuable building blocks in organic synthesis due to the unique reactivity imparted by the halogen substituent. The carbon-halogen bond can be readily transformed into other functional groups through various reactions, including nucleophilic substitution, cross-coupling reactions, and metallation. This versatility makes halogenated heterocycles powerful precursors for the synthesis of a broad range of substituted heterocyclic compounds. mdpi.com

Brominated heterocycles, in particular, are widely used as they offer a good balance between reactivity and stability. mdpi.com The bromine atom can act as a leaving group or be involved in metal-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. This capability is extensively exploited in the synthesis of pharmaceuticals, functional materials, and complex natural products. nih.govmdpi.com

Structural and Electronic Considerations of 4-Bromo-1,2-thiazol-5-amine within the Thiazole Family

This compound is a specific isomer within the broader family of halogenated aminothiazoles. Its chemical behavior is dictated by the precise arrangement of the bromine atom and the amino group on the 1,2-thiazole ring. The positions of these substituents significantly influence the electron distribution within the aromatic ring, thereby affecting its reactivity and physical properties.

The amino group at position 5 is an electron-donating group, which can influence the nucleophilicity of the ring and participate in various chemical transformations. The bromine atom at position 4 is an electron-withdrawing group and a good leaving group, making this position susceptible to nucleophilic substitution and a key site for further functionalization through cross-coupling reactions. smolecule.com The interplay between these two functional groups provides a unique platform for the synthesis of diverse derivatives.

Below is a data table summarizing the key properties of this compound and related compounds.

PropertyThis compound5-bromo-1,2-thiazol-4-amine4-bromo-1-(thiazol-2-yl)-1H-imidazol-2-amine
Molecular Formula C₃H₃BrN₂SC₃H₃BrN₂SC₆H₅BrN₄S
Molecular Weight 179.04 g/mol 179.04 g/mol 245.10 g/mol
IUPAC Name This compound5-bromo-1,2-thiazol-4-amine4-bromo-1-(1,3-thiazol-2-yl)imidazol-2-amine
Canonical SMILES C1=NSC(=C1N)BrC1=C(N)C(=NS1)BrC1=CSC(=N1)N2C=C(N=C2N)Br
InChI Key VDOXKDHLPHCPIJ-UHFFFAOYSA-NNot AvailableLJSDACVJAMDDEV-UHFFFAOYSA-N

The unique substitution pattern of this compound distinguishes its chemical reactivity and potential biological interactions from other thiazole derivatives. smolecule.com This makes it a compound of significant interest for further investigation in medicinal chemistry and materials science.

Properties

CAS No.

1533529-90-6

Molecular Formula

C3H3BrN2S

Molecular Weight

179

Purity

95

Origin of Product

United States

Reactivity and Derivatization Strategies of 4 Bromo 1,2 Thiazol 5 Amine

Reactivity of the Bromine Atom at Position 4

The bromine atom at position 4 of the 1,2-thiazole ring is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the thiazole (B1198619) ring system. The presence of the electron-withdrawing nitrogen and sulfur atoms in the ring, combined with the adjacent amino group, modulates the susceptibility of the C4-Br bond to cleavage and substitution. This allows for a range of reactions, including nucleophilic aromatic substitutions and various palladium-catalyzed cross-coupling reactions, which are instrumental in creating diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. In heterocyclic systems, the ring heteroatoms can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. For bromo-substituted heterocycles, the bromine atom can be displaced by a variety of nucleophiles.

While specific studies on the SNAr reactions of 4-bromo-1,2-thiazol-5-amine are not extensively documented in the literature, the reactivity of analogous compounds suggests its potential to undergo such transformations. For instance, the bromine atom on related bromo-substituted benzothiazoles and thiadiazoles can be replaced by nucleophiles like amines and thiols. researchgate.net Similarly, brominated benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govnih.govthiadiazole) has been shown to react with amines such as morpholine, piperidine, and pyrrolidine, demonstrating that the C-Br bond on such electron-deficient systems is susceptible to nucleophilic attack. mdpi.comresearchgate.net The reaction conditions for these transformations often involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base.

Based on these related systems, it is anticipated that this compound could react with strong nucleophiles to yield 4-substituted-1,2-thiazol-5-amine derivatives. The reaction would likely proceed via the addition-elimination mechanism characteristic of SNAr.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. wikipedia.orgacs.org The bromine atom of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

The application of Suzuki coupling to bromo-substituted heterocycles is well-established. For example, unprotected ortho-bromoanilines readily undergo Suzuki coupling, highlighting the compatibility of the reaction with free amino groups. nih.gov More specifically, bromo-substituted thiazoles have been successfully employed in Suzuki reactions. The coupling of 2-amino-5-bromothiazole with arylboronic acids demonstrates that the bromo-aminothiazole scaffold is a viable substrate for this transformation. nih.gov Research on 3-bromo-1,2,4-thiadiazoles further supports the feasibility of coupling bromo-substituted amino-azoles.

For this compound, a Suzuki-Miyaura reaction would involve coupling with an aryl- or heteroarylboronic acid (or its ester) to produce 4-aryl-1,2-thiazol-5-amines. A typical catalytic system would consist of a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, and a base like sodium or potassium carbonate. nih.govmdpi.com

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling on a Related Bromo-Heterocycle

The following data is for the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids and serves as an example of typical reaction conditions and outcomes for such transformations. mdpi.com

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄Toluene40
2Phenylboronic acidK₃PO₄Acetonitrile36
3Phenylboronic acidK₃PO₄1,4-Dioxane60
44-Methylphenylboronic acidK₂CO₃1,4-Dioxane/H₂O75
54-Methoxyphenylboronic acidNa₂CO₃1,4-Dioxane/H₂O80

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in many biologically active compounds. acs.org The reaction's development has led to catalyst systems that are effective for a wide range of substrates, including challenging heterocyclic halides. wikipedia.org

The amination of unprotected five-membered heterocyclic bromides, such as bromoimidazoles and bromopyrazoles, has been successfully achieved using specialized palladium precatalysts and bulky biarylphosphine ligands. nih.gov These reactions demonstrate that a free N-H group on the heterocycle does not necessarily impede the coupling reaction at the C-Br site. researchgate.netnih.gov Specifically, the Buchwald-Hartwig amination of 5-bromothiazoles with diarylamines has been reported to proceed in good yields, providing direct evidence for the utility of this reaction on the thiazole core. researchgate.net This suggests that this compound would be a viable substrate for N-arylation reactions with various primary and secondary amines.

The reaction would likely require a palladium source (e.g., Pd₂(dba)₃ or a precatalyst), a suitable phosphine ligand (such as tBuBrettPhos, XPhos, or BINAP), and a strong base like LHMDS or NaOtBu. researchgate.netnih.govwikipedia.org

Table 2: Illustrative Examples of Buchwald-Hartwig Amination on Unprotected Bromoimidazoles

The following data is from the palladium-catalyzed amination of 4-bromo-1H-imidazole and serves to illustrate the scope and potential yields for the N-arylation of a related unprotected bromo-heterocycle. nih.gov

EntryAmineCatalyst SystemTemp (°C)Yield (%)
14-MethoxyanilineP4/L4rt90
24-(Trifluoromethyl)anilineP4/L4rt85
32-AminopyridineP4/L45075
43-AminoquinolineP4/L45081
5MorpholineP4/L45088

P4 = Pd precatalyst, L4 = tBuBrettPhos ligand

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and natural product synthesis. libretexts.org

The reactivity of bromo-substituted heterocycles in Sonogashira couplings is well-established. For instance, 4-bromo-6H-1,2-oxazines have been shown to couple efficiently with various terminal alkynes under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N]. nih.gov Similarly, Sonogashira reactions on brominated indoles and other heterocycles proceed effectively, demonstrating the broad applicability of this method. researchgate.net

Therefore, it is highly probable that this compound can be derivatized via Sonogashira coupling. The reaction with a terminal alkyne would yield a 4-alkynyl-1,2-thiazol-5-amine. The reaction conditions would typically involve a palladium(0) catalyst, a copper(I) salt (like CuI) as a co-catalyst, and an amine base, which often serves as the solvent as well. nih.govwikipedia.org

Table 3: Illustrative Examples of Sonogashira Coupling on a Related 4-Bromo-Heterocycle

The following data for the Sonogashira coupling of 4-bromo-6H-1,2-oxazine derivatives illustrates typical reaction conditions and yields for the alkynylation of a C4-brominated heterocycle. nih.gov

EntryOxazine Substituent (R)AlkyneYield (%)
1PhenylPhenylacetylene89
2Phenyl1-Hexyne85
3PhenylTrimethylsilylacetylene91
4MethylPhenylacetylene81
5Methyl1-Hexyne84

Transformations of the Thiazole Ring System

Reduction Reactions (e.g., to Thiazolines, Thiazolidines)

The reduction of the 1,2-thiazole ring in this compound to its partially or fully saturated counterparts, thiazolines and thiazolidines, represents a significant synthetic challenge. The aromaticity of the thiazole ring imparts a degree of stability that requires potent reducing agents and often harsh reaction conditions to overcome.

Detailed research findings on the specific reduction of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from general principles of thiazole chemistry. The reduction of thiazoles typically involves methods like catalytic hydrogenation or the use of dissolving metal reductions. For instance, reduction with sodium in liquid ammonia (B1221849) or with zinc in an acidic medium can cleave the sulfur-nitrogen bond.

Catalytic hydrogenation over platinum or palladium catalysts may lead to the saturation of the ring, though this can be accompanied by the hydrogenolysis of the carbon-bromine bond. The choice of reducing agent and reaction conditions is critical to selectively target the thiazole ring without affecting the bromo and amino substituents. The presence of the amino group might complicate the reaction, potentially deactivating the catalyst or participating in side reactions.

Table 1: Potential Reduction Strategies for the 1,2-Thiazole Ring

Reducing Agent/SystemPotential Product(s)Notes
H₂/Pd or Pt4-Bromo-1,2-thiazolidin-5-aminePotential for debromination as a side reaction.
NaBH₄/CoCl₂4-Bromo-1,2-thiazolidin-5-amineA common system for the reduction of heterocycles.
Zn/HClRing-opened productsCleavage of the S-N bond is likely.
Na/NH₃ (liquid)Ring-opened productsBirch reduction conditions may lead to ring cleavage.

It is important to note that these are predicted outcomes based on the reactivity of related heterocyclic systems, and empirical studies would be necessary to determine the actual products and optimal conditions for the reduction of this compound.

Electrophilic Substitution at Other Positions (e.g., Formylation)

Electrophilic substitution on the this compound ring is directed by the existing substituents. The 5-amino group is a powerful activating group and is ortho-, para-directing. In the context of the five-membered thiazole ring, it strongly activates the adjacent C4 position. However, this position is already occupied by a bromine atom.

Therefore, any further electrophilic substitution would have to occur at the only available carbon position, C3. The electronic influence of the substituents on the C3 position is more complex. The adjacent sulfur atom is electron-withdrawing by induction, and the nitrogen atom also exerts an inductive pull. The amino group at C5 would have a lesser activating effect on the C3 position compared to C4. Consequently, the C3 position is relatively deactivated towards electrophilic attack.

Table 2: Potential Electrophilic Formylation of this compound

Reagent/ReactionTarget PositionExpected ProductFeasibility/Notes
Vilsmeier-Haack (POCl₃/DMF)C34-Bromo-5-amino-1,2-thiazole-3-carbaldehydeThe C3 position is sterically accessible but electronically deactivated. The reaction may require elevated temperatures.
Gattermann (HCN/HCl)C34-Bromo-5-amino-1,2-thiazole-3-carbaldehydeGenerally requires activating groups; the overall deactivation of the C3 position may hinder this reaction.
Rieche Formylation (dichorodimethyl ether/TiCl₄)C34-Bromo-5-amino-1,2-thiazole-3-carbaldehydeA powerful formylation method that might overcome the deactivation of the ring.

As with the reduction reactions, these predictions are based on established principles of electrophilic aromatic substitution on heterocyclic systems. The actual outcome of formylation attempts on this compound would need to be confirmed through experimental investigation.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1,2 Thiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-bromo-1,2-thiazol-5-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR for Structural Elucidation

In the ¹H NMR spectrum of this compound, the protons of the amino group (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent and concentration. The thiazole (B1198619) ring itself has one proton. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the bromine and amine substituents. For comparison, in a related compound, 4-phenylthiazol-2-amine, the thiazole proton appears at δ 7.75 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H (Thiazole ring) 7.0 - 8.0 Singlet

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the three carbon atoms in the thiazole ring. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity and would likely appear at a lower field. The carbon attached to the amino group (C5) and the C3 carbon would also exhibit characteristic shifts. In aminothiazole derivatives, the carbon atom adjacent to both a nitrogen and a sulfur atom can appear in the range of 165-172 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C3 140 - 150
C4 90 - 100

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu In the case of this compound, which has only one ring proton, COSY would primarily be used to confirm the absence of coupling for this isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It would show a cross-peak between the thiazole ring proton and the carbon atom to which it is attached (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. c6h6.org This is particularly useful for identifying the connectivity across the heterocyclic ring. For example, the amine protons would be expected to show correlations to C5 and C4. The thiazole proton (on C3) would show correlations to C4 and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the key functional groups are the amine (NH₂) and the thiazole ring. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring typically appears in the 1600-1650 cm⁻¹ region. nih.gov The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (NH₂) N-H Stretch 3300 - 3500
Amine (NH₂) N-H Bend 1590 - 1650
Thiazole Ring C=N Stretch 1600 - 1650
Thiazole Ring C-S Stretch 840 - 860 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two isotopes (⁷⁹Br and ⁸¹Br). psu.edu Fragmentation would likely involve the loss of the bromine atom, the amino group, or cleavage of the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring and the amino group. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. For comparison, a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( bldpharm.comdntb.gov.uamdpi.comthiadiazole), exhibits a λ_max at 240 nm. mdpi.com The electronic spectra of aminothiazole derivatives can show bands related to charge transfer. orientjchem.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-phenylthiazol-2-amine

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This powerful technique has been employed to characterize derivatives of brominated thiazoles, offering a window into their molecular geometry, intermolecular interactions, and crystal packing. Although a crystal structure for the parent compound, this compound, has not been reported, a detailed analysis of a closely related derivative, N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, provides crucial structural information. researchgate.net

The investigation of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide was conducted using synchrotron X-ray diffraction, a technique that utilizes high-intensity X-rays to obtain high-resolution data from very small crystals. researchgate.net This analysis revealed the precise solid-state conformation of the molecule and the intricate network of interactions that govern its crystal lattice.

The crystal structure is stabilized by a variety of intermolecular interactions. These non-covalent forces are fundamental in determining the physical properties of the solid material, including its melting point and solubility. In the case of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, these interactions create a robust three-dimensional network.

Detailed crystallographic data for N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide are presented in the table below.

Crystallographic Parameter Value
Empirical Formula C₁₇H₁₂BrN₃OS₂
Formula Weight 418.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.901 (3)
b (Å) 5.5160 (11)
c (Å) 23.143 (5)
β (˚) 105.32 (3)
Volume (ų) 1588.4 (6)
Z 4
Temperature (K) 100
Radiation Synchrotron (λ = 0.96990 Å)
R-factor 0.036
wR-factor 0.095
Data sourced from Gantimurova et al. (2016). researchgate.net

In another study, the crystal structure of 2,4-diacetyl-5-bromothiazole was determined. researchgate.net This compound, while not an amine, provides further context on the solid-state behavior of brominated thiazoles. The analysis revealed a triclinic crystal system with the space group P-1. researchgate.net The structure is notably influenced by halogen bonding, both intramolecularly between the 4-acetyl group and the bromine at position 5, and intermolecularly. researchgate.net

While the direct crystallographic analysis of this compound remains an area for future research, the detailed studies on its derivatives provide a solid foundation for predicting its structural properties and understanding its chemical behavior in the solid state.

Computational and Theoretical Investigations of 4 Bromo 1,2 Thiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to model the behavior of electrons and nuclei in molecules. These methods are instrumental in determining molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. A fundamental application of DFT is the optimization of molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative (Illustrative)

ParameterBond Length (Å)Bond Angle (°)
C-S1.72
C-N1.38
C-C1.37
N-S1.65
C-Br1.88
C-N (amino)1.36
S-C-C110.5
C-C-N115.0
C-N-S108.0
N-S-C92.5
S-C-Br125.0
C-C-NH2122.0

Note: This table is illustrative and based on general parameters for thiazole derivatives. Actual values for 4-bromo-1,2-thiazol-5-amine would require specific calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods. For a molecule like this compound, high-accuracy ab initio calculations could provide precise values for its electronic energy and other properties, serving as a reference for experimental findings. Research on similar compounds, such as 2-bromo-5-nitrothiazole (B146120), has utilized ab initio HF calculations alongside DFT to provide a comprehensive analysis of the molecule's properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For instance, in related thiazole derivatives, the HOMO is often localized on the thiazole ring and the amino group, while the LUMO may be distributed over the ring and any electron-withdrawing substituents. The HOMO-LUMO energy gap can be calculated using DFT and ab initio methods, providing valuable insights into the molecule's electronic transitions and its potential as a reactive species in chemical synthesis.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: These values are for illustrative purposes and represent typical ranges for similar heterocyclic compounds. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Reaction Mechanism Studies

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states.

Transition State Analysis for Key Derivatization Reactions

Derivatization reactions are fundamental in medicinal chemistry for modifying the structure of a lead compound to improve its properties. For this compound, key derivatization reactions could involve substitution of the bromine atom or reactions at the amino group. Transition state analysis allows for the calculation of the energy barrier (activation energy) for a given reaction, which determines the reaction rate.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. For example, in a nucleophilic aromatic substitution reaction to replace the bromine atom, the transition state would involve the formation of a transient intermediate. Computational analysis can provide the geometry and energy of this transition state, offering insights into the feasibility and kinetics of the reaction. While specific transition state analyses for this compound are not documented in the available literature, the principles have been applied to understand the reactivity of other bromo-heterocyclic compounds.

Solvation Effects on Reactivity

Reactions are typically carried out in a solvent, and the interaction of the solute with the solvent can significantly influence the reaction's thermodynamics and kinetics. Computational models can account for these solvation effects, either through explicit models where individual solvent molecules are included in the calculation, or through implicit models where the solvent is treated as a continuous medium with a specific dielectric constant.

For reactions involving this compound, the choice of solvent could affect the stability of the reactants, products, and any charged intermediates or transition states. For instance, polar solvents might stabilize charged species, thereby lowering the activation energy for certain reactions. Computational studies on the reactivity of related thiazole derivatives have shown that solvent choice, such as polar protic solvents like ethanol (B145695) and water, can be crucial for optimizing reaction conditions and yields. By performing calculations in different solvent environments, it is possible to predict how the reactivity of this compound would be modulated, aiding in the selection of optimal experimental conditions.

Conformational Analysis and Tautomerism

The conformational landscape and potential tautomeric forms of this compound are fundamental to understanding its chemical reactivity and potential intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these aspects.

Conformational analysis of aminothiazole derivatives reveals that the planarity of the thiazole ring is a key structural feature. For this compound, the rotational barrier around the C5-NH2 bond is a critical parameter. The orientation of the amino group relative to the thiazole ring can influence the molecule's dipole moment and its ability to act as a hydrogen bond donor. Studies on related aminothiazole systems suggest that the planar conformation, where the amino group lies in the same plane as the thiazole ring, is often the most stable due to favorable electronic delocalization. However, the presence of the bulky bromine atom at the adjacent C4 position can induce slight torsional strain, potentially leading to a non-planar minimum energy conformation.

Tautomerism is a significant consideration for 2-aminothiazole (B372263) derivatives, and by extension, for this compound. The compound can theoretically exist in two primary tautomeric forms: the amino form (this compound) and the imino form (4-bromo-2,3-dihydro-1,2-thiazol-5-imine). DFT calculations on 2-aminothiazole have shown that the amino tautomer is generally the more stable form in various environments, including in aqueous solution. researchgate.net The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding patterns and electronic properties. For this compound, the electron-withdrawing nature of the bromine atom could influence the tautomeric equilibrium, although the amino form is still expected to predominate.

Table 1: Predicted Tautomeric Forms of this compound
TautomerStructurePredicted Relative Stability
Amino formMore Stable
Imino formLess Stable

This table is based on theoretical predictions for the parent 2-aminothiazole scaffold.

In Silico Studies of Molecular Interactions (Excluding Biological/Clinical Interpretation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations with model protein active sites can elucidate its potential binding modes and interaction patterns. While specific studies on this exact compound are not prevalent, research on analogous thiazole derivatives provides a framework for understanding its potential interactions.

Docking studies of various thiazole derivatives with protein targets like tubulin, cyclooxygenase (COX) enzymes, and kinases have demonstrated the importance of the thiazole scaffold in establishing key interactions. nih.govnih.govacs.org The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the amino group of this compound can serve as a hydrogen bond donor. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition.

Table 2: Potential Molecular Interactions of this compound in a Model Active Site
Functional GroupPotential Interaction TypeInteracting Partner in Model Protein
Amino Group (-NH2)Hydrogen Bond DonorCarbonyl oxygen, Asp, Glu
Thiazole NitrogenHydrogen Bond AcceptorAmide proton, Arg, Lys
Thiazole Sulfurvan der Waals, potential weak H-bondHydrophobic residues
Bromo-substituted RingHydrophobic InteractionLeu, Val, Ile, Phe
Bromine AtomHalogen BondCarbonyl oxygen, Ser, Thr

This table is illustrative and based on general principles of molecular interactions and findings from related thiazole derivatives.

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For the chemical design of molecules based on the this compound scaffold, a pharmacophore model can be constructed based on the key interaction points identified from molecular docking or from a set of known active molecules containing a similar core structure.

A typical pharmacophore model for a thiazole-based compound might include features such as:

A hydrogen bond donor (corresponding to the amino group).

A hydrogen bond acceptor (the thiazole nitrogen).

A hydrophobic/aromatic feature (the thiazole ring itself).

A halogen bond donor (the bromine atom).

By defining the spatial relationships between these features, chemists can design new molecules that fit the pharmacophore and are therefore more likely to have the desired interaction profile. The thiazole ring is often considered a "privileged scaffold" in medicinal chemistry because it is a versatile platform that can be readily functionalized to present different pharmacophoric features in a defined geometry. nih.gov The design of new derivatives would involve modifying the substituents on the thiazole ring to optimize their fit to a given pharmacophore model, thereby enhancing their potential for specific chemical interactions.

Computational prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of chemical design. These predictions help in identifying potential liabilities of a molecule and guide its optimization. For this compound, various in silico tools can be used to estimate its ADME profile.

Absorption: Properties like lipophilicity (logP), aqueous solubility, and permeability are key determinants of oral absorption. The presence of the bromine atom increases the lipophilicity of the molecule. Computational models can predict the logP value and assess its compliance with guidelines like Lipinski's Rule of Five, which are empirical rules to evaluate the druglikeness of a chemical compound.

Distribution: Plasma protein binding and blood-brain barrier penetration are important distribution parameters. The physicochemical properties of this compound, such as its size, polarity, and hydrogen bonding capacity, would be used by computational models to predict its distribution behavior.

Metabolism: The metabolic stability of a compound is crucial for its in vivo half-life. Computational tools can predict potential sites of metabolism. For this compound, the thiazole ring and the amino group could be susceptible to enzymatic modifications such as oxidation or conjugation. The bromine atom can also influence metabolism, sometimes blocking a potential metabolic site.

Excretion: Prediction of the primary route of excretion (renal or hepatic) is also possible through computational models that consider the molecule's properties.

Table 3: Illustrative Computational ADME Predictions for a Generic Bromo-Aminothiazole Scaffold
ADME PropertyPredicted Value/CharacteristicImplication for Chemical Design
Lipophilicity (logP)Moderately HighMay have good permeability but potentially lower solubility.
Aqueous SolubilityLow to ModerateModifications to improve solubility might be necessary.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Plasma Protein BindingModerate to HighThe extent of binding will influence the free fraction.
Blood-Brain Barrier (BBB) PermeationPossibleThe molecule's size and polarity suggest it may cross the BBB.
Cytochrome P450 InhibitionPotential for inhibition of certain isoformsRequires careful evaluation to avoid drug-drug interactions.

These are generalized predictions for a scaffold of this type and would require specific calculations for this compound.

Synthetic Applications of 4 Bromo 1,2 Thiazol 5 Amine As a Versatile Chemical Scaffold

Precursor in Heterocyclic Scaffold Construction

The bifunctional nature of 4-bromo-1,2-thiazol-5-amine, with its nucleophilic amino group and a carbon-bromine bond amenable to various coupling reactions, makes it an ideal starting material for the synthesis of fused heterocyclic systems.

Synthesis of Fused Thiazole (B1198619) Systems (e.g., Imidazothiazoles, Thiazolopyridines)

The construction of fused thiazole systems, such as imidazothiazoles and thiazolopyridines, represents a significant application of this compound. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives, for example, can be achieved by reacting a substituted 2-aminothiazole (B372263) with an α-haloketone. While direct examples starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for imidazothiazoles often involve the cyclization of a 2-aminothiazole derivative. For instance, the reaction of 2-aminothiazoles with phenacyl bromides is a common method to furnish the imidazo[2,1-b]thiazole core. nih.govresearchgate.net

Similarly, the synthesis of thiazolopyridines can be envisioned through reactions that form a pyridine (B92270) ring fused to the thiazole core of this compound. The development of novel thiazole-fused quinazolinones has been reported, which involves the regiocontrolled formation of a thiazole moiety onto an aromatic amine. mdpi.com This suggests that the amino group of this compound could potentially be utilized in similar annulation reactions to construct fused pyridine or other six-membered heterocyclic rings.

The table below summarizes representative examples of fused heterocyclic systems derived from aminothiazole precursors, illustrating the general synthetic approaches that could be adapted for this compound.

Fused SystemPrecursorsReaction TypeReference
Imidazo[2,1-b]thiadiazoles5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine and substituted phenacyl bromideCondensation nih.gov
Imidazo[2,1-b]thiazoles4-(3,4-dimethoxy-phenyl)-5-phenylsulfanyl-thiazol-2-ylamine and phenacyl bromidesCyclization researchgate.net
Thiazolo[5,4-f]quinazolines6-aminobenzo[d]thiazole-2,7-dicarbonitrileCyclization nih.gov

Incorporation into Macrocyclic Structures

The use of this compound in the synthesis of macrocyclic structures is an area of growing interest. The reactive sites on the molecule allow for its integration into large ring systems through various coupling strategies. While specific examples detailing the incorporation of this compound into macrocycles are not prevalent in the searched literature, the principles of macrocyclization using similar building blocks are well-established. The bromine atom can participate in reactions like Suzuki or Stille coupling, while the amino group can form amide or imine linkages, providing multiple avenues for constructing macrocyclic frameworks.

Building Block for Complex Organic Molecules

Beyond fused systems, this compound is a crucial starting material for the assembly of more intricate organic molecules, including those for research compound libraries and as advanced synthetic intermediates.

Design and Synthesis of Chemically Diverse Compound Libraries for Research Purposes

The generation of chemically diverse compound libraries is fundamental for drug discovery and chemical biology research. The structural attributes of this compound make it an excellent scaffold for library synthesis. The bromine atom allows for diversification through a wide range of cross-coupling reactions, introducing various aryl, heteroaryl, or alkyl groups at the 4-position. Simultaneously, the amino group at the 5-position can be acylated, alkylated, or used in condensation reactions to introduce further diversity. This dual functionality enables the creation of a large number of structurally distinct molecules from a single, readily accessible starting material.

For instance, the synthesis of a library of thiazole derivatives can be envisioned where the bromine is substituted via a Suzuki coupling with a variety of boronic acids, and the amino group is subsequently acylated with a diverse set of carboxylic acids. This combinatorial approach can rapidly generate a large library of compounds for biological screening.

Development of Advanced Synthetic Intermediates

This compound also serves as a key intermediate for the synthesis of other valuable chemical entities. For example, it can be a precursor to other substituted thiazoles that are not easily accessible through direct synthesis. The bromine atom can be transformed into other functional groups, such as cyano, carboxyl, or organometallic moieties, which can then be used in subsequent synthetic steps.

An example of a related transformation is the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, which is an important intermediate for cationic dyes. google.com This highlights how brominated heterocyclic amines are valuable precursors in industrial applications.

Applications in Materials Chemistry Research

The application of thiazole-containing compounds in materials science is an expanding field. While direct applications of this compound in materials chemistry are not yet widely reported, its structural features suggest potential uses. The electron-rich thiazole ring, combined with the possibility of extending the π-conjugation through reactions at the bromine position, makes it a candidate for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

For instance, benzofused 1,2,5-thiadiazoles are known to be effective electron-withdrawing building blocks in organic dyes for optoelectronic applications. mdpi.com The synthesis of bromoderivatives of these systems is crucial for creating unsymmetrical disubstituted benzothiadiazoles, which are important for tuning the electronic properties of the final materials. mdpi.com By analogy, this compound could serve a similar role as a modifiable building block for novel functional materials.

Synthesis of Monomers for Polymer Science

There is currently no available scientific literature detailing the use of this compound as a monomer for the synthesis of polymers. The potential for this compound to act as a monomer would depend on the reactivity of its amino and bromo groups in polymerization reactions, a topic that has not been explored in published research.

Development of Organic Semiconductors and Optoelectronic Materials Precursors

The field of organic electronics has seen the application of various heterocyclic compounds, including thiazole derivatives. Brominated benzofused thiadiazoles, for instance, have been identified as important precursors for materials used in photovoltaic devices. mdpi.com Additionally, some sulfathiazole (B1682510) derivatives have been studied for their optoelectronic properties, suggesting the potential of the thiazole core in such applications. researchgate.net However, there is no specific research that demonstrates the use of this compound as a precursor for organic semiconductors or optoelectronic materials.

Role in Catalyst Design and Ligand Synthesis

Synthesis of Ligands for Metal-Catalyzed Reactions

The design of ligands is crucial for the advancement of metal-catalyzed reactions. While nitrogen and sulfur-containing heterocyclic compounds are common scaffolds for ligands, there is no documented synthesis of ligands for metal-catalyzed reactions that specifically utilizes this compound as a starting material.

Precursor for Agrochemical Research (Focusing on Chemical Synthesis)

Thiazole-containing compounds have been investigated for their potential as agrochemicals, with some derivatives showing pesticidal activity. bldpharm.com The general biological activity of 2-aminothiazoles is also an area of active research. mdpi.comnih.gov Despite this, there are no specific studies that report on the synthesis of agrochemical candidates using this compound as a key precursor.

Intermediate in Dye Chemistry and Pigment Synthesis Research

The unique structural attributes of this compound, namely the presence of a reactive primary amine group and a bromine atom on a heterocyclic thiazole scaffold, position it as a compound of interest for theoretical and exploratory research in dye and pigment chemistry. While extensive, specific research on the application of this compound in the synthesis of commercial dyes and pigments is not widely documented, its potential can be inferred from the well-established principles of color chemistry and the known applications of analogous compounds.

The primary amine group on the thiazole ring is particularly significant as it can be readily converted into a diazonium salt. This process, known as diazotization, is a cornerstone of azo dye synthesis. unb.casphinxsai.com The resulting diazonium salt would be a reactive intermediate, capable of coupling with a variety of electron-rich aromatic compounds, such as phenols, anilines, and other heterocyclic systems, to form azo dyes. The general reaction scheme for the synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable nucleophile. sphinxsai.com

The bromo-substituent on the thiazole ring could play a multifaceted role in the properties of any resulting dye. The presence of a halogen atom can influence the electron density of the aromatic system, which in turn can affect the color of the dye. Furthermore, the bromine atom can serve as a reactive handle for subsequent chemical modifications, allowing for the synthesis of more complex dye structures or for covalent bonding to substrates. This is a known strategy in the development of reactive dyes.

Research into other bromo-substituted heterocyclic compounds has demonstrated their utility as precursors in the synthesis of colorants. For instance, bromo-derivatives of benzofused 1,2,5-thiadiazoles are recognized as important precursors for dyes used in photovoltaic materials. mdpi.com Similarly, patents have been filed for the preparation of cationic dyes using bromo-substituted thiadiazole intermediates, highlighting the industrial interest in such compounds. google.com

The thiazole ring itself is a known chromophoric system and is found in a variety of dyes. The synthesis of disperse dyes based on 2-amino-4-phenyl-thiazole has been reported, indicating that the thiazole moiety can be a core component of dye molecules. cbijournal.com Research on bifunctional reactive dyes has also utilized thiazole-amine derivatives to create colorants for synthetic fibers like nylon. researchgate.net

Given this context, it is plausible that this compound could be a valuable building block for creating novel azo dyes with unique shades and properties. The combination of the thiazole ring, the bromo-substituent, and the azo chromophore could lead to dyes with interesting photophysical properties, such as enhanced lightfastness or specific absorption spectra.

A hypothetical synthetic pathway for a disperse dye derived from this compound is presented below. This is based on established synthetic routes for similar heterocyclic azo dyes.

Hypothetical Synthesis of a Disperse Dye from this compound

Step Reactants Reagents and Conditions Intermediate/Product Purpose
1. Diazotization This compoundSodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), 0-5 °C4-bromo-1,2-thiazole-5-diazonium chlorideFormation of the reactive diazonium salt. unb.ca
2. Coupling 4-bromo-1,2-thiazole-5-diazonium chloride, N,N-diethylanilineSodium acetate (B1210297) (CH₃COONa), 0-10 °C(E)-4-((4-bromo-1,2-thiazol-5-yl)diazenyl)-N,N-diethylanilineFormation of the azo dye by coupling the diazonium salt with an electron-rich aromatic compound.

The resulting compound, (E)-4-((4-bromo-1,2-thiazol-5-yl)diazenyl)-N,N-diethylaniline, would be a hypothetical disperse dye. Its color and properties would need to be determined through empirical research. The bromo group could potentially be further functionalized to create reactive dyes or to fine-tune the dye's properties.

Further research in this area would be necessary to fully elucidate the potential of this compound as a versatile scaffold in the synthesis of novel dyes and pigments.

Future Directions and Emerging Research Avenues for 4 Bromo 1,2 Thiazol 5 Amine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility has spurred significant research into sustainable and green synthetic methodologies. researchgate.netnih.gov For the synthesis of thiazole (B1198619) derivatives, this involves moving away from hazardous reagents and wasteful processes towards more benign alternatives. researchgate.netnih.gov Key areas of development include the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave and ultrasound irradiation. researchgate.netbepls.comresearchgate.net

Multi-component reactions (MCRs) are gaining traction as a green synthetic strategy, offering the advantage of constructing complex molecules in a single step, thus reducing waste and improving atom economy. bepls.comresearchgate.net For instance, catalyst-free MCRs in water under microwave irradiation have been developed for the synthesis of various trisubstituted thiazoles, highlighting a clean and efficient pathway. bepls.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic routes. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazoles

FeatureConventional SynthesisGreen Synthesis
Solvents Often hazardous organic solventsWater, green solvents (e.g., PEG-400), or solvent-free conditions bepls.com
Catalysts Transition-metal catalysts, often non-recyclableRecyclable catalysts, green catalysts, or catalyst-free reactions bepls.comresearchgate.net
Reaction Conditions Harsh conditions, long reaction timesMild conditions, shorter reaction times (e.g., microwave, ultrasound) researchgate.netbepls.com
Waste Generation Significant, with harmful by-productsMinimized waste, often with benign by-products like water bepls.com
Starting Materials Can be complex and non-renewableRenewable starting materials are a key focus researchgate.netnih.gov

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. This technology enables reactions to be carried out in a continuously flowing stream within a reactor, providing superior control over reaction parameters such as temperature, pressure, and mixing. The enhanced safety profile, particularly for highly exothermic or hazardous reactions, makes it an attractive option for industrial-scale production. uc.pt

The application of flow chemistry to the synthesis of heterocyclic compounds, including thiazoles, is an area of active investigation. uc.pt Multi-step flow synthesis has been successfully employed for the production of various heterocyclic cores, demonstrating the potential for streamlined and automated production processes. uc.pt This approach is particularly well-suited for the synthesis of intermediates and final products where precise control over reaction conditions is critical to achieving high yields and purity.

Photoredox Catalysis and Electrochemistry in Derivatization

Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrochemistry to achieve novel transformations under mild conditions. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, enabling C-H functionalization and other challenging reactions that are often difficult to achieve through traditional thermal methods.

Photoredox catalysis has proven to be a powerful tool for the functionalization of amines and other nitrogen-containing heterocycles. nih.gov This environmentally benign approach can be used for a variety of transformations, including the introduction of new functional groups at specific positions on the thiazole ring. nih.gov Similarly, electrochemical methods offer a green and efficient alternative for oxidative cyclization and dimerization reactions in the synthesis of thiazoles and related compounds, often proceeding without the need for metal catalysts or chemical oxidants. organic-chemistry.org

Machine Learning and AI-Assisted Synthesis Planning

Computer-assisted synthesis planning (CASP) software, powered by AI, can significantly accelerate the process of drug discovery and materials development by identifying the most efficient and cost-effective synthetic pathways. acs.orgnih.gov By learning from millions of published reactions, these systems can propose synthetic strategies that may not be immediately obvious to a human chemist, thereby expanding the accessible chemical space. youtube.com This data-driven approach has the potential to reduce the number of failed experiments and optimize resource allocation in research and development. youtube.com

Exploration of Novel Reactivity Patterns

The unique electronic properties of the 4-bromo-1,2-thiazol-5-amine scaffold provide a rich platform for exploring novel reactivity patterns. The presence of the bromine atom, the amino group, and the thiazole ring itself offers multiple sites for functionalization. Researchers are continually investigating new reactions and transformations to expand the synthetic utility of this and related thiazole derivatives.

For example, the development of C-H functionalization methodologies allows for the direct arylation and heteroarylation of the thiazole ring, providing a straightforward route to complex molecular architectures. acs.org The exploration of cascade reactions and domino processes can lead to the efficient construction of intricate molecular frameworks from simple starting materials. rsc.org Understanding and harnessing these novel reactivity patterns is crucial for the synthesis of new materials and biologically active compounds.

Advanced Functionalization for Specific Chemical Applications

The ability to precisely modify the structure of this compound is key to tailoring its properties for specific applications. Advanced functionalization strategies are being developed to introduce a wide range of substituents onto the thiazole core, thereby modulating its electronic, optical, and biological properties.

For instance, the introduction of sulfone groups can enable a diverse range of molecular assemblies and highlight the potential of sulfone-functionalized thiazoles as versatile building blocks in synthetic chemistry. nih.gov The synthesis of thiazole-based stilbene (B7821643) analogs has led to the discovery of novel DNA topoisomerase IB inhibitors, demonstrating the potential of this scaffold in medicinal chemistry. nih.gov Furthermore, the incorporation of thiazole moieties into larger π-conjugated systems is being explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). scite.aimdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1,2-thiazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated thiazole amines typically involves cyclization or substitution reactions. For example, analogous compounds like 4-bromo-5-methylthiazol-2-amine are synthesized via reactions between brominated thiazole precursors and ammonia/amine sources in solvents like ethanol or dioxane under reflux . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents enhance nucleophilic substitution of bromine.
  • Temperature control : Heating (~80–100°C) accelerates amine incorporation while minimizing side reactions.
  • Purification : Column chromatography or recrystallization improves yield and purity.
    For this compound, similar strategies may apply, with adjustments for steric/electronic effects of the 1,2-thiazole backbone.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromine at C4, amine at C5) via chemical shifts and coupling patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C3_3H4_4BrN2_2S) and isotopic patterns for bromine .
  • X-ray crystallography : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H···N/S interactions) for structural validation .

Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?

Methodological Answer: The C4 bromine is a prime site for nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki). Reactivity depends on:

  • Electronic effects : Electron-withdrawing thiazole rings activate bromine for SNAr with amines or alkoxides.
  • Catalysts : Pd-based catalysts enable cross-coupling with aryl/heteroaryl boronic acids .
  • Solvent/base systems : DMF/K2_2CO3_3 or THF/Et3_3N are common for maintaining reaction efficiency .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and regioselectivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., C4 bromine) for reaction planning.
  • Frontier molecular orbitals (FMOs) : Predict sites for electrophilic/nucleophilic attacks .
    Validation against experimental UV-Vis or IR spectra ensures accuracy.

Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding be analyzed?

Methodological Answer:

  • Crystallization issues : Bromine’s heavy atom effect may complicate diffraction. Use slow evaporation in DMSO/water mixtures.
  • Hydrogen-bonding analysis : Graph-set notation (e.g., N1HS1N_1-H\cdots S_1 motifs) via SHELX refinement reveals supramolecular packing .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for antimicrobial studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute bromine with CF3_3 or CN groups to modulate lipophilicity.
  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., MIC values) and correlate with Hammett σ constants .
  • Docking studies : Map interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase).

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Methodological Answer:

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
  • Experimental validation : Use kinetic studies (e.g., Arrhenius plots) or spectroscopic titration to confirm reaction pathways.
  • Error analysis : Quantify uncertainties in crystallographic data (e.g., R-factors) or computational basis sets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.